1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine can be achieved through several methods. One common approach involves the reaction of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde with hydrazine hydrate, followed by cyclization to form the desired triazole derivative . The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole rings can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds.
Scientific Research Applications
1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial activities.
Agriculture: The compound is explored for its potential use as a fungicide and herbicide.
Materials Science: It is used in the development of advanced materials, such as coordination polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or proteins essential for the survival of pathogens. The triazole rings can form strong hydrogen bonds and coordinate with metal ions, enhancing their biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-1,2,4-triazole-3-amine
- 1-methyl-1H-1,2,4-triazole-5-amine
- 1,2,4-triazole-3-thiol
Uniqueness
1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its dual triazole structure, which provides enhanced stability and reactivity compared to single triazole derivatives. This dual structure allows for diverse chemical modifications and applications in various fields .
Properties
Molecular Formula |
C6H9N7 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
1-[(2-methyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H9N7/c1-12-5(8-3-10-12)2-13-4-9-6(7)11-13/h3-4H,2H2,1H3,(H2,7,11) |
InChI Key |
VJWJDVKZZBXHMV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)CN2C=NC(=N2)N |
Origin of Product |
United States |
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